molecular formula C13H17N3O2 B2998858 (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one CAS No. 1448139-28-3

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one

Cat. No.: B2998858
CAS No.: 1448139-28-3
M. Wt: 247.298
InChI Key: FWWWQHUPZLOMII-NSCUHMNNSA-N
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Description

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound that features a pyrazine ring, a piperidine ring, and an enone functional group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one typically involves the following steps:

    Formation of the pyrazin-2-yloxy group: This can be achieved by reacting pyrazine with an appropriate halogenated alcohol under basic conditions.

    Attachment to the piperidine ring: The pyrazin-2-yloxy group is then attached to a piperidine ring through nucleophilic substitution.

    Formation of the enone group: The final step involves the formation of the enone group through an aldol condensation reaction between an aldehyde and a ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The enone group can be reduced to form alcohols or alkanes.

    Substitution: The pyrazin-2-yloxy and piperidine rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenated compounds and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enone group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly for its potential biological activities.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The enone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the pyrazin-2-yloxy and piperidine rings may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)but-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (E)-1-(4-(quinolin-2-yloxy)piperidin-1-yl)but-2-en-1-one: Similar structure but with a quinoline ring instead of a pyrazine ring.

Uniqueness

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties compared to similar compounds with pyridine or quinoline rings. These differences can affect the compound’s reactivity, binding affinity, and biological activity.

Properties

IUPAC Name

(E)-1-(4-pyrazin-2-yloxypiperidin-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-3-13(17)16-8-4-11(5-9-16)18-12-10-14-6-7-15-12/h2-3,6-7,10-11H,4-5,8-9H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWWQHUPZLOMII-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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